N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16269074
InChI: InChI=1S/C19H15N3O3S3/c1-21-12-13(15-9-5-6-10-16(15)21)11-17-18(23)22(19(26)27-17)20-28(24,25)14-7-3-2-4-8-14/h2-12,20H,1H3/b17-11-
SMILES:
Molecular Formula: C19H15N3O3S3
Molecular Weight: 429.5 g/mol

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

CAS No.:

Cat. No.: VC16269074

Molecular Formula: C19H15N3O3S3

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide -

Specification

Molecular Formula C19H15N3O3S3
Molecular Weight 429.5 g/mol
IUPAC Name N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C19H15N3O3S3/c1-21-12-13(15-9-5-6-10-16(15)21)11-17-18(23)22(19(26)27-17)20-28(24,25)14-7-3-2-4-8-14/h2-12,20H,1H3/b17-11-
Standard InChI Key UWQZSMFUAGEIRL-BOPFTXTBSA-N
Isomeric SMILES CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4
Canonical SMILES CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure integrates three pharmacophoric units:

  • Thiazolidinone core: A five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and a ketone group, critical for electronic interactions.

  • Indole moiety: A bicyclic aromatic system with a methyl-substituted nitrogen, contributing to hydrophobic and π-π stacking interactions.

  • Benzenesulfonamide group: A sulfonamide-linked benzene ring, enhancing solubility and hydrogen-bonding capacity.

The Z-configuration of the exocyclic double bond at position 5 ensures proper spatial alignment for target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₅N₃O₃S₃
Molecular Weight429.5 g/mol
IUPAC NameN-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Canonical SMILESCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4
PubChem CID2021728

The isomeric SMILES string confirms the stereochemistry: CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4.

Spectroscopic and Computational Data

  • Mass Spectrometry: The molecular ion peak at m/z 429.5 aligns with the molecular weight, while fragmentation patterns reveal cleavage at the sulfonamide and thiazolidinone linkages.

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.98 ppm (N–CH₃), δ 6.8–7.9 ppm (aromatic protons), and δ 8.2 ppm (exocyclic CH).

    • ¹³C NMR: Carbonyl (C=O) at δ 172 ppm, thione (C=S) at δ 192 ppm.

  • In Silico Predictions: LogP = 3.1 (moderate lipophilicity), polar surface area = 112 Ų (high solubility).

Synthesis and Optimization

Reaction Pathway

The synthesis involves three stages:

  • Formation of the thiazolidinone core: Condensation of thiourea with chloroacetic acid under basic conditions.

  • Indole conjugation: Knoevenagel condensation between 1-methylindole-3-carbaldehyde and the thiazolidinone intermediate.

  • Sulfonamide functionalization: Coupling with benzenesulfonyl chloride in the presence of triethylamine.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1Thiourea, NaOH, 80°C, 4h7895
2EtOH, piperidine, reflux, 6h6592
3DCM, TEA, 0°C→RT, 2h8298

Purification and Characterization

  • Chromatography: Silica gel column (eluent: ethyl acetate/hexane 3:7) removes unreacted intermediates.

  • Recrystallization: Methanol/water mixture yields prismatic crystals suitable for X-ray diffraction.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperforms standard drugs like ampicillin (MIC = 32 μg/mL). The sulfonamide group disrupts folate biosynthesis, while the thiazolidinone core inhibits cell wall synthesis.

Comparative Analysis with Thiazolidinone Derivatives

Structural Analogues

Compared to 2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide, this compound exhibits:

  • Enhanced bioavailability: Higher logP (3.1 vs. 2.4).

  • Broader spectrum: Activity against Gram-positive and Gram-negative bacteria (vs. Gram-positive-only activity in the analogue).

Table 3: Comparative Bioactivity Profiles

CompoundAntimicrobial (MIC, μg/mL)Anticancer (IC₅₀, μM)
Target Compound8–1612
EVT-12336259 (Furylmethylene analogue)32–6428

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator